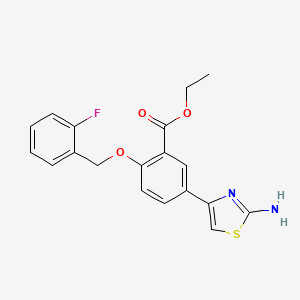
4-(5-(tert-Butylthio)pyridin-2-yl)piperazine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-(tert-Butylthio)pyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a tert-butylthio group
准备方法
The synthesis of 4-(5-(tert-Butylthio)pyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, the tert-butylthio group is introduced via nucleophilic substitution.
Piperazine ring formation: The pyridine derivative is then reacted with piperazine under controlled conditions to form the desired piperazine ring.
Introduction of the carbaldehyde group:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
4-(5-(tert-Butylthio)pyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbaldehyde group to an alcohol.
Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
科学研究应用
4-(5-(tert-Butylthio)pyridin-2-yl)piperazine-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用机制
The mechanism of action of 4-(5-(tert-Butylthio)pyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
4-(5-(tert-Butylthio)pyridin-2-yl)piperazine-1-carbaldehyde can be compared with similar compounds such as:
tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate: This compound features a hydroxyl group instead of a carbaldehyde group, leading to different reactivity and applications.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: The presence of an amino group in this compound offers different biological activity and synthetic utility.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.
属性
分子式 |
C14H21N3OS |
|---|---|
分子量 |
279.40 g/mol |
IUPAC 名称 |
4-(5-tert-butylsulfanylpyridin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C14H21N3OS/c1-14(2,3)19-12-4-5-13(15-10-12)17-8-6-16(11-18)7-9-17/h4-5,10-11H,6-9H2,1-3H3 |
InChI 键 |
YCJVQPIZQYDOFT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)SC1=CN=C(C=C1)N2CCN(CC2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Bromobenzo[d]isothiazol-7-amine](/img/structure/B11798759.png)





![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11798789.png)





